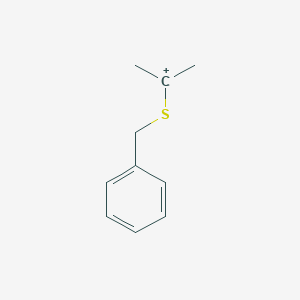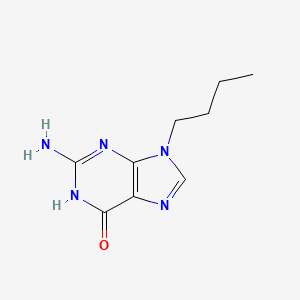
2-amino-9-butyl-9H-purin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine, 9-butyl- is a derivative of guanine, a purine base found in nucleic acids such as DNA and RNA. The chemical formula for guanine, 9-butyl- is C₉H₁₃N₅O, and it has a molecular weight of 207.23 g/mol
Vorbereitungsmethoden
The synthesis of guanine, 9-butyl- typically involves the reaction of guanine with butylating agents under specific conditions. One common method is the alkylation of guanine using butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Guanine, 9-butyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert guanine, 9-butyl- to its amine derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-guanine derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanine, 9-butyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying purine chemistry.
Biology: This compound can be used in studies involving nucleic acid interactions and modifications.
Medicine: Research into guanine derivatives often explores their potential as antiviral or anticancer agents due to their ability to interact with nucleic acids.
Wirkmechanismus
The mechanism of action of guanine, 9-butyl- involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with complementary bases in DNA or RNA, influencing the stability and function of these molecules. Additionally, guanine, 9-butyl- may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Guanine, 9-butyl- can be compared with other guanine derivatives such as:
Guanosine: A nucleoside comprising guanine attached to a ribose ring.
Deoxyguanosine: Similar to guanosine but with a deoxyribose sugar.
Isoguanosine: An isomer of guanosine with different hydrogen bonding properties.
Eigenschaften
CAS-Nummer |
93905-75-0 |
|---|---|
Molekularformel |
C9H13N5O |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-amino-9-butyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15) |
InChI-Schlüssel |
RITMSEHRRVJGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


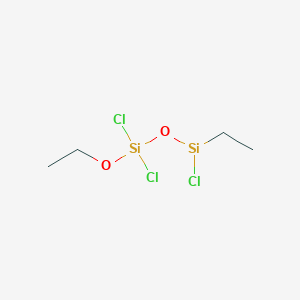
![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
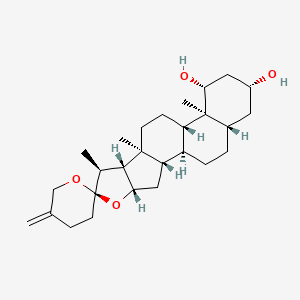
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
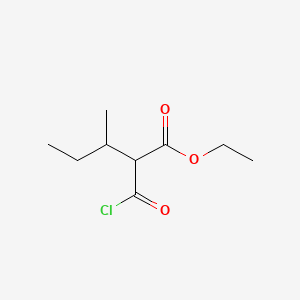
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
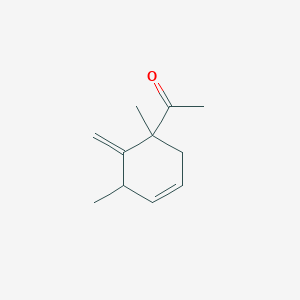
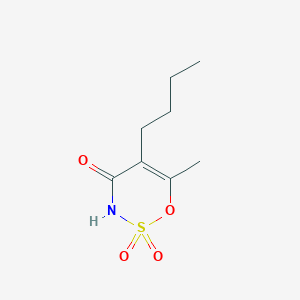
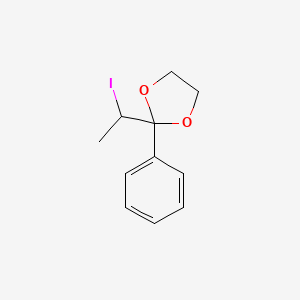
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
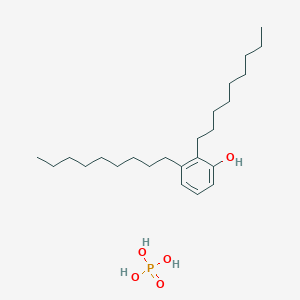
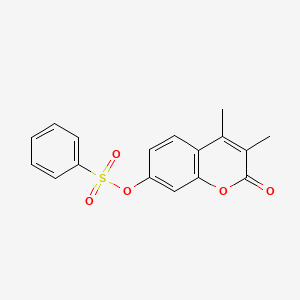
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)
